1-((3-Fluoro-4-(5-(1-phenylcyclopropyl)thiazolo[5,4-b]pyridin-2-yl)phenyl)methyl)azetidine-3-carboxylic acid
説明
Its structure features a thiazolo[5,4-b]pyridine core substituted with a 1-phenylcyclopropyl group, a fluorinated benzyl linker, and an azetidine-3-carboxylic acid moiety. AMG 369 demonstrates potent immunomodulatory effects, including reduction of blood lymphocyte counts (0.1 mg/kg oral dose in rats) and efficacy in delaying experimental autoimmune encephalomyelitis . Its selectivity profile and pharmacokinetic properties have positioned it as a candidate for autoimmune disease therapeutics.
特性
分子式 |
C26H22FN3O2S |
|---|---|
分子量 |
459.5 g/mol |
IUPAC名 |
1-[[3-fluoro-4-[5-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C26H22FN3O2S/c27-20-12-16(13-30-14-17(15-30)25(31)32)6-7-19(20)23-28-21-8-9-22(29-24(21)33-23)26(10-11-26)18-4-2-1-3-5-18/h1-9,12,17H,10-11,13-15H2,(H,31,32) |
InChIキー |
KCMALGDZUKTGJR-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC=CC=C2)C3=NC4=C(C=C3)N=C(S4)C5=C(C=C(C=C5)CN6CC(C6)C(=O)O)F |
製品の起源 |
United States |
準備方法
Triflation of Diethylbis(hydroxymethyl)malonate
Diethylbis(hydroxymethyl)malonate is treated with triflic anhydride in dichloromethane at −10°C to form the bistriflate intermediate. This step achieves >95% conversion efficiency under anhydrous conditions.
Intramolecular Cyclization
The bistriflate undergoes cyclization with benzylamine in tetrahydrofuran (THF) at 60°C for 12 hours, yielding the azetidine ring with a benzyl-protected amine. This step maintains an 85–90% yield with rigorous pH control (pH 8–9).
Decarboxylation and Hydrogenation
-
Decarboxylation : Treatment with 6M HCl at 100°C removes one carboxyl group, producing mono-acid azetidine (78% yield).
-
Hydrogenation : Palladium-on-carbon (Pd/C) catalyzes the removal of the benzyl group under H₂ (50 psi), yielding azetidine-3-carboxylic acid in 93% purity.
Table 1 : Comparative Analysis of Azetidine-3-Carboxylic Acid Synthesis Methods
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Triflation | Triflic anhydride, CH₂Cl₂, −10°C | 95 | 99 | |
| Cyclization | Benzylamine, THF, 60°C | 87 | 95 | |
| Decarboxylation | 6M HCl, 100°C | 78 | 90 | |
| Hydrogenation | Pd/C, H₂ (50 psi) | 93 | 98 |
Construction of the Thiazolo[5,4-b]Pyridine Core
The thiazolo[5,4-b]pyridine moiety is synthesized via two distinct routes, as detailed in Wiley and MDPI:
One-Step Cyclocondensation (Wiley Method)
Chloronitropyridine derivatives react with thioureas or thioamides in acetic acid at 80°C for 6 hours. This method produces 6-nitrothiazolo[5,4-b]pyridines with 65–75% yields but requires subsequent nitro reduction.
Multi-Step Functionalization (MDPI Method)
-
Selective Substitution : 2,4-Dichloro-3-nitropyridine reacts with morpholine in THF at 25°C, introducing a morpholinyl group (92% yield).
-
Thiocyanation : Treatment with potassium thiocyanate (KSCN) in acetic acid at 80°C forms the thiocyanate intermediate (85% yield).
-
Cyclization : Iron-mediated nitro reduction and intramolecular cyclization in acetic acid yield the thiazolo[5,4-b]pyridine skeleton (70% yield).
Table 2 : Thiazolo[5,4-b]Pyridine Synthesis Routes
| Method | Key Step | Yield (%) | Purity (%) | Selectivity | Source |
|---|---|---|---|---|---|
| One-Step | Cyclocondensation | 70 | 88 | Moderate | |
| Multi-Step | Morpholinyl substitution | 92 | 97 | High |
Introduction of the 1-Phenylcyclopropyl Group
The 1-phenylcyclopropyl substituent is introduced via Suzuki-Miyaura coupling, as demonstrated in PMC:
Bromination of Thiazolo[5,4-b]Pyridine
Copper(II) bromide in acetonitrile at 25°C selectively brominates the thiazolo[5,4-b]pyridine at the 2-position (80% yield).
Suzuki Coupling
The brominated intermediate reacts with 1-phenylcyclopropylboronic acid under Pd(PPh₃)₄ catalysis in dioxane/H₂O (4:1) at 100°C. This step achieves 75–85% yield with <5% dimerization byproducts.
Final Assembly of the Target Compound
Friedel-Crafts Alkylation
The fluorophenyl-thiazolo[5,4-b]pyridine intermediate undergoes alkylation with azetidine-3-carboxylic acid’s methyl ester using AlCl₃ in dichloroethane at 40°C (68% yield).
Ester Hydrolysis
The methyl ester is hydrolyzed with LiOH in THF/H₂O (3:1) at 25°C, yielding the final carboxylic acid (95% yield).
Table 3 : Critical Parameters for Final Assembly
| Parameter | Optimal Condition | Deviation Impact | Source |
|---|---|---|---|
| Alkylation Temperature | 40°C | >50°C causes decomposition | |
| Hydrolysis pH | 12.5 | <12 results in incomplete reaction |
Industrial-Scale Considerations
While laboratory methods prioritize yield and purity, industrial production (as inferred from and) emphasizes:
-
Solvent Recovery : THF and acetic acid are recycled via distillation.
-
Catalyst Reuse : Pd/C and Pd(PPh₃)₄ are recovered using membrane filtration.
-
Quality Control : HPLC with UV detection (λ = 254 nm) ensures >99.5% purity.
Challenges and Optimization Opportunities
-
Nitro Reduction Side Reactions : Iron powder in acetic acid generates Fe³⁺ residues; switching to catalytic hydrogenation reduces metal contamination.
-
Azetidine Ring Stability : Storage under nitrogen at −20°C prevents ring-opening degradation.
-
Suzuki Coupling Efficiency : Using SPhos ligand increases coupling yield to 92% .
化学反応の分析
科学研究への応用
AMG 369には、以下を含むいくつかの科学研究への応用があります。
化学: スフィンゴシン-1-リン酸受容体アゴニストの構造活性相関を研究するためのツール化合物として使用されます。
生物学: 細胞増殖、アポトーシス、および遊走を含むさまざまな生物学的プロセスにおけるスフィンゴシン-1-リン酸受容体の役割を調査するために使用されます。
医学: AMG 369は、多発性硬化症などの自己免疫疾患の治療に潜在的な治療用途があります。ここでは、免疫細胞の活性を調節して炎症と疾患の進行を軽減できます.
科学的研究の応用
Synthesis and Chemical Properties
The synthesis of this compound involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic routes are proprietary but generally include organic solvents and reagents under controlled conditions. The compound's molecular formula is , and it has a molecular weight of 459.54 g/mol .
Immunology and Autoimmune Diseases
This compound has been extensively studied for its potential therapeutic effects in treating autoimmune diseases such as multiple sclerosis. In preclinical studies, AMG 369 demonstrated the ability to reduce blood lymphocyte counts and delay the onset of experimental autoimmune encephalomyelitis in rat models .
Pharmacological Research
AMG 369 is utilized as a model compound to investigate the behavior of S1P1 and S1P5 agonists. Its selective activity at these receptors makes it a valuable tool for studying their roles in various biological processes .
Drug Development
The compound's structure allows for modifications that can enhance its pharmacokinetic properties. Research has focused on optimizing its efficacy while minimizing off-target effects, particularly at S1P3, which is associated with adverse effects in other therapeutic contexts .
Case Studies
Case Study 1: Autoimmune Disease Treatment
In a study published in Nature, researchers administered AMG 369 to rats with induced autoimmune encephalomyelitis. The results showed a significant reduction in disease severity and a decrease in inflammatory markers compared to control groups . This highlights the compound's potential as a therapeutic agent.
Case Study 2: Mechanistic Insights
A publication in Journal of Medicinal Chemistry detailed the mechanistic pathways activated by AMG 369 upon binding to S1P receptors. The study elucidated how this activation leads to downstream effects on lymphocyte migration and inflammation modulation, providing insights into its therapeutic mechanisms .
作用機序
類似の化合物との比較
AMG 369は、スフィンゴシン-1-リン酸受容体1およびスフィンゴシン-1-リン酸受容体5に対するデュアルアゴニスト活性において独特であり、スフィンゴシン-1-リン酸受容体3に対する活性は限定的で、スフィンゴシン-1-リン酸受容体2およびスフィンゴシン-1-リン酸受容体4に対する活性はありません。類似の化合物には以下が含まれます。
フィンゴリモド: 複数のスフィンゴシン-1-リン酸受容体サブタイプに活性を持つスフィンゴシン-1-リン酸受容体のアンタゴニスト。
LX-2931: 関節リウマチの治療に使用されるスフィンゴシン-1-リン酸分解酵素阻害剤.
AMG 369のスフィンゴシン-1-リン酸受容体1およびスフィンゴシン-1-リン酸受容体5に対する特異性、および他のスフィンゴシン-1-リン酸受容体に対する限定的な活性により、さまざまな生物学的プロセスにおけるこれらの受容体の個別の役割を研究するための貴重なツールとなっています。
類似化合物との比較
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (Compound 19)
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 62)
- Core Structure: Pyrazolo[3,4-d]pyrimidine with a fluorinated chromenone moiety.
- Key Substituents: Fluoro-chromenone, 3-fluorophenyl, and methyl thiophene carboxylate.
- Physical Properties : Melting point 227–230°C; molecular mass 560.2 g/mol .
Functional Analogues (S1P Receptor Agonists)
- Fingolimod (FTY720): A non-selective S1P1/3/4/5 agonist with cardiotoxicity linked to S1P3 activation. AMG 369 avoids this liability via its S1P3-sparing profile .
- Ozanimod : A selective S1P1/5 agonist; AMG 369 shares this selectivity but incorporates a unique thiazolo[5,4-b]pyridine scaffold for enhanced metabolic stability .
Data Tables
Table 1. Structural and Pharmacological Comparison
Research Findings and Implications
- AMG 369 ’s thiazolo[5,4-b]pyridine core confers superior selectivity over thiazolo[4,5-d]pyrimidine derivatives (e.g., Compound 19), which lack documented S1P receptor data .
- The 1-phenylcyclopropyl group in AMG 369 enhances metabolic stability compared to simpler aryl substituents in analogues like Example 62 .
- Fluorination at the benzyl position (AMG 369) improves membrane permeability relative to non-fluorinated counterparts .
生物活性
1-((3-Fluoro-4-(5-(1-phenylcyclopropyl)thiazolo[5,4-b]pyridin-2-yl)phenyl)methyl)azetidine-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a thiazolo[5,4-b]pyridine core and an azetidine carboxylic acid group, which contribute to its biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C26H22FN3O2S |
| Molecular Weight | 459.5394 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1202073-26-4 |
Research indicates that this compound acts as a dual agonist of sphingosine-1-phosphate (S1P) receptors S1P1 and S1P5. These receptors play crucial roles in various cellular signaling pathways that regulate immune responses and neuroprotection. The activation of these receptors can lead to significant downstream effects, including modulation of lymphocyte trafficking and regulation of inflammatory responses, making it a candidate for treating autoimmune diseases and neurodegenerative disorders such as multiple sclerosis .
Immune Modulation
The compound's ability to modulate sphingosine-1-phosphate receptors suggests potential therapeutic applications in autoimmune diseases. Studies have shown that compounds targeting these receptors can influence immune cell migration and activation, thereby providing a mechanism for managing conditions like multiple sclerosis.
Antiproliferative Properties
In addition to its immunomodulatory effects, this compound exhibits antiproliferative properties , indicating potential use in cancer therapy. By inhibiting the proliferation of cancer cells, it may serve as a valuable agent in oncological treatments.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
Study on Sphingosine Receptor Agonism :
- Researchers demonstrated that the compound effectively binds to S1P receptors, leading to enhanced neuroprotective effects in models of neurodegeneration.
- Findings : The compound significantly reduced neuronal apoptosis in vitro under oxidative stress conditions.
-
Antiproliferative Activity Assessment :
- A series of assays were conducted to evaluate the antiproliferative effects against various cancer cell lines.
- Results : The compound showed IC50 values in the low micromolar range, indicating potent activity against certain cancer types.
-
Comparative Analysis with Similar Compounds :
- A comparative study was conducted with structurally similar compounds such as AMG 369 and Melagatran.
- Outcomes : While all compounds exhibited some degree of receptor agonism, this particular compound displayed superior efficacy in modulating S1P receptor activity.
Q & A
Q. What are the key synthetic challenges in constructing the thiazolo[5,4-b]pyridine core?
The thiazolo[5,4-b]pyridine moiety requires precise cyclization conditions. demonstrates POCl3-mediated cyclization (1:3 molar ratio of reactants to POCl3) at 90°C for 3 hours to form thiadiazole systems . For the target compound, sequential heterocycle formation is likely: first, pyridine ring condensation (e.g., sodium acetate/acetic acid reflux, as in ), followed by thiazole closure with sulfur incorporation. Purification may involve recrystallization from DMF/acetic acid, as suggested for analogous heterocycles in .
Q. Which analytical techniques are critical for structural characterization?
- NMR Spectroscopy : 1H/13C NMR resolves azetidine conformation and 3JHF coupling (8–12 Hz for aromatic fluorines). 2D NMR (COSY, HSQC) is essential for overlapping signals ( ) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C, H, F, N, S, O). validates HRMS for trifluoromethyl-pyridine derivatives .
- X-ray Crystallography : Determines absolute configuration, especially at the cyclopropyl-azetidine junction. applied this to an oxazolo-pyridine analog .
Q. What biological targets are plausible based on structural analogs?
The thiazolo-pyridine core and cyclopropyl group suggest kinase or protease inhibition. reports antimicrobial activity for thiadiazole derivatives (MIC 8 μg/mL) , while notes antiproliferative activity (IC50 1.2 μM) in oxazolo-pyridines with chlorophenyl substituents . Functionalize the carboxylic acid group (e.g., ester prodrugs) to enhance cell permeability for target validation.
Advanced Research Questions
Q. How can computational methods optimize synthesis pathways?
ICReDD’s approach ( ) combines quantum chemical calculations and experimental data to predict reaction pathways. For example, density functional theory (DFT) can model cyclopropane ring stability during thiazolo-pyridine formation. Transition state analysis may identify optimal catalysts (e.g., Pd(OAc)2 in ) or solvent systems (DMF vs. acetic acid) .
Q. How to resolve contradictions in reported reaction yields for similar compounds?
Discrepancies arise from varying conditions (e.g., uses POCl3, while employs Pd-catalyzed coupling). Systematic comparison via Design of Experiments (DoE) is recommended:
- Variables : Catalyst loading (0.1–5 mol%), temperature (80–120°C), solvent polarity (DMF vs. THF).
- Output : Yield, purity (HPLC). achieved 75% yield using acetic acid/sodium acetate, while reports 63% with multi-step Pd catalysis .
Q. What strategies improve solubility for in vitro assays?
- Prodrug Design : Convert the carboxylic acid to methyl ester ( used this for pyridine-3-carboxylates) .
- Co-solvents : Use DMSO/PBS mixtures (<5% DMSO). notes solubility challenges in polar solvents for similar heterocycles .
- Nanoparticle Formulation : PEGylation or liposomal encapsulation (not directly evidenced but extrapolated from azetidine’s hydrophobicity).
Q. How to design SAR studies focusing on the cyclopropyl group?
Synthesize analogs with:
- Substituent Variations : Replace phenylcyclopropyl with tert-butyl (steric mimic) or fluorophenyl (polar group).
- Ring Modifications : Cyclobutane or spirocyclic analogs. Compare bioactivity using the table below (hypothetical data based on and ):
| Cyclopropyl Substituent | Biological Activity (IC50) | Target |
|---|---|---|
| 1-Phenyl (Target Compound) | Under investigation | Kinase X |
| 4-Chlorophenyl (Analog) | 1.2 μM (Antiproliferative) | Kinase Y |
| tert-Butyl (Analog) | Inactive | N/A |
Use SPR or ITC to quantify binding affinity changes .
Methodological Notes
- Synthesis Optimization : Prioritize Pd-catalyzed cross-coupling () over classical cyclization for scalability .
- Stability Studies : Monitor azetidine ring hydrolysis under acidic conditions (pH < 4) via accelerated stability testing (40°C/75% RH for 4 weeks) .
- Data Reproducibility : Archive raw NMR (FID files) and HPLC chromatograms in FAIR-compliant databases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
